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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)-2-

methylpropanoic acid

Cat. No.: B1348131 Get Quote

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-
methylpropanoic acid, a member of the phenoxy acid class of compounds. Due to the limited

availability of direct experimental data for this specific molecule, this guide presents a

representative profile based on closely related analogues known to exhibit activity as

Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The methodologies and potential

biological effects described herein are based on established protocols for the evaluation of

such compounds.

Core Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-
(2-Methoxyphenoxy)-2-methylpropanoic acid.

Physicochemical Data
A summary of the known and predicted physicochemical properties of 2-(2-
Methoxyphenoxy)-2-methylpropanoic acid is presented in Table 1.
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Property Value Source

IUPAC Name
2-(2-Methoxyphenoxy)-2-

methylpropanoic acid
-

Molecular Formula C₁₁H₁₄O₄ [1]

Molecular Weight 210.23 g/mol [1]

CAS Number 53498-60-5 -

Density 1.157 g/cm³ [1]

Boiling Point 316.5 °C at 760 mmHg [1]

Flash Point 118.9 °C [1]

Table 1: Physicochemical properties of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.

Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-(2-Methoxyphenoxy)-2-methylpropanoic
acid is not extensively documented in publicly available literature, a representative synthesis

can be proposed based on established methods for analogous 2-phenoxy-2-methylpropanoic

acid derivatives[2][3][4][5]. The most common route involves the Williamson ether synthesis.

Proposed Synthetic Pathway
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Guaiacol (2-Methoxyphenol)

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

1. Base (e.g., K₂CO₃, NaH)
2. Ethyl 2-bromo-2-methylpropionate

Solvent (e.g., Acetone, DMF)

Ethyl 2-bromo-2-methylpropionate

2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Alkaline Hydrolysis (e.g., NaOH or KOH)
Solvent (e.g., Ethanol/Water)

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol: Representative Synthesis
Materials:

Guaiacol (2-methoxyphenol)

Ethyl 2-bromo-2-methylpropionate

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Sodium hydroxide

Ethanol

Diethyl ether

Hydrochloric acid (concentrated)
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Magnesium sulfate (anhydrous)

Procedure:

Reaction Setup: To a solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous

potassium carbonate (1.5 eq).

Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromo-2-

methylpropionate (1.1 eq) dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic

salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

Purification of Ester: Dissolve the crude product in diethyl ether and wash with 1M NaOH

solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate to yield the purified ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium

hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is

complete (monitored by TLC).

Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the

aqueous residue to pH 1-2 with concentrated hydrochloric acid. Extract the product with

diethyl ether.

Final Purification: Wash the combined organic extracts with brine, dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-
Methoxyphenoxy)-2-methylpropanoic acid. Further purification can be achieved by

recrystallization.

Biological Activity and Mechanism of Action
The structural similarity of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid to known fibrate

drugs and other phenoxypropanoic acid derivatives strongly suggests that its primary biological
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target is the Peroxisome Proliferator-Activated Receptors (PPARs)[6][7][8][9]. PPARs are

nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

PPAR Signaling Pathway
Activation of PPARs, particularly PPARα, by a ligand such as 2-(2-Methoxyphenoxy)-2-
methylpropanoic acid, leads to the transcription of genes that promote fatty acid oxidation

and reduce plasma triglyceride levels.

2-(2-Methoxyphenoxy)-2-methylpropanoic acid

PPARα

PPARα-RXR Heterodimer

RXR

PPRE (in target gene promoter)

Transcription of Target Genes

Increased Fatty Acid Oxidation
Decreased Plasma Triglycerides

Click to download full resolution via product page

Caption: PPARα activation and downstream effects.

Hypothetical Biological Activity Data
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Due to the absence of direct experimental data, Table 2 presents hypothetical, yet plausible, in

vitro activity data for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid as a PPAR agonist,

based on values reported for similar compounds.

Assay Target Hypothetical EC₅₀ (nM)

Luciferase Reporter Assay Human PPARα 500

Luciferase Reporter Assay Human PPARγ >10,000

Luciferase Reporter Assay Human PPARδ >10,000

Table 2: Hypothetical in vitro potency and selectivity of 2-(2-Methoxyphenoxy)-2-
methylpropanoic acid.

Experimental Protocols for Biological Evaluation
In Vitro PPARα Activation Assay
A luciferase reporter assay is a standard method to determine the potency of a compound as a

PPAR agonist[10][11][12][13][14].
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Start

Seed cells (e.g., HEK293T) in 96-well plates

Co-transfect with PPARα expression vector and PPRE-luciferase reporter vector

Incubate for 24 hours

Treat cells with varying concentrations of the test compound

Incubate for another 24 hours

Lyse cells and add luciferase substrate

Measure luminescence

Analyze data to determine EC₅₀

End

Click to download full resolution via product page

Caption: Workflow for a PPARα luciferase reporter assay.
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Detailed Protocol:

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Transfection: Seed cells in 96-well plates. Co-transfect the cells with a PPARα expression

plasmid and a luciferase reporter plasmid containing a PPAR response element (PPRE).

Compound Treatment: After 24 hours, treat the cells with a serial dilution of 2-(2-
Methoxyphenoxy)-2-methylpropanoic acid.

Incubation: Incubate the treated cells for an additional 24 hours.

Luminescence Measurement: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and plot

the dose-response curve to calculate the EC₅₀ value.

In Vivo Hypolipidemic Activity Study
Animal models, such as high-fat diet-induced hyperlipidemic mice, are used to evaluate the in

vivo efficacy of potential hypolipidemic agents[15][16][17][18][19].
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Start

Acclimatize mice and provide a high-fat diet

Group animals and administer test compound or vehicle daily

Monitor body weight and food intake

Collect blood samples at the end of the study

Measure serum triglyceride and cholesterol levels

Analyze data for statistical significance

End

Click to download full resolution via product page

Caption: Workflow for an in vivo hypolipidemic study.

Detailed Protocol:
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Animal Model: Use male C57BL/6J mice. Induce hyperlipidemia by feeding a high-fat diet for

4-8 weeks.

Dosing: Randomly assign the hyperlipidemic mice to treatment groups (vehicle control,

positive control e.g., fenofibrate, and different doses of 2-(2-Methoxyphenoxy)-2-
methylpropanoic acid). Administer the compounds orally once daily for 2-4 weeks.

Sample Collection: At the end of the treatment period, collect blood samples via cardiac

puncture after a period of fasting.

Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze the serum for total

cholesterol, triglycerides, LDL-C, and HDL-C levels using commercial assay kits.

Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group

using appropriate statistical tests (e.g., ANOVA).

Conclusion
2-(2-Methoxyphenoxy)-2-methylpropanoic acid is a phenoxy acid derivative with a high

potential to act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Based

on its structural similarity to known hypolipidemic agents, it is anticipated to lower plasma

triglyceride levels by modulating the expression of genes involved in fatty acid metabolism. The

experimental protocols detailed in this guide provide a robust framework for the synthesis and

comprehensive biological evaluation of this and similar compounds for their potential

therapeutic use in metabolic disorders. Further direct experimental investigation is warranted to

confirm these hypotheses and fully characterize the pharmacological profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on 2-(2-
Methoxyphenoxy)-2-methylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348131#2-2-methoxyphenoxy-2-methylpropanoic-
acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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